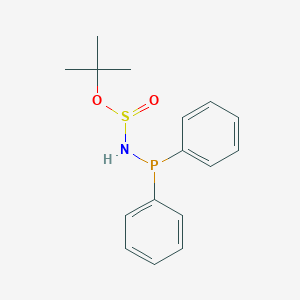![molecular formula C20H18O5 B14319445 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one CAS No. 106092-48-2](/img/structure/B14319445.png)
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry and biology. This particular compound is characterized by its methoxy and prop-2-en-1-yl groups attached to the xanthene core, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Allylation: The prop-2-en-1-yl groups are introduced via allylation reactions. This can be done using allyl bromide or allyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the xanthene core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy and allyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the allyl groups to saturated propyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of various substituted xanthenes with different functional groups.
科学研究应用
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one has several scientific research applications:
Fluorescent Probes: Due to its xanthene core, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: Its fluorescence properties make it suitable for use in chemical sensors to detect various analytes.
Photodynamic Therapy: It may be explored for use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Organic Electronics:
作用机制
The mechanism of action of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one depends on its application:
Fluorescent Probes: It interacts with target molecules, leading to changes in fluorescence intensity or wavelength, which can be detected and analyzed.
Photodynamic Therapy: Upon light activation, it generates reactive oxygen species that can induce cell death in cancer cells.
Chemical Sensors: It binds to specific analytes, causing a measurable change in fluorescence properties.
相似化合物的比较
Similar Compounds
Rhodamine B: Another xanthene derivative with similar fluorescence properties but different functional groups.
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different substituents.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is unique due to its specific methoxy and allyl substituents, which may impart distinct chemical reactivity and fluorescence characteristics compared to other xanthene derivatives.
属性
CAS 编号 |
106092-48-2 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-methoxy-1,3-bis(prop-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H18O5/c1-4-9-23-13-11-16(24-10-5-2)18-17(12-13)25-20-14(19(18)21)7-6-8-15(20)22-3/h4-8,11-12H,1-2,9-10H2,3H3 |
InChI 键 |
QUCMZUNPNBTJSK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


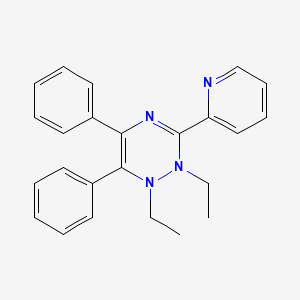
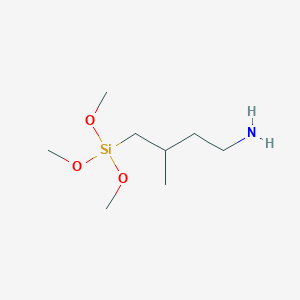



![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
arsanium bromide](/img/structure/B14319428.png)
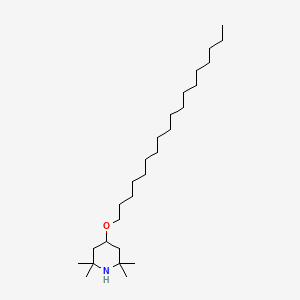
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
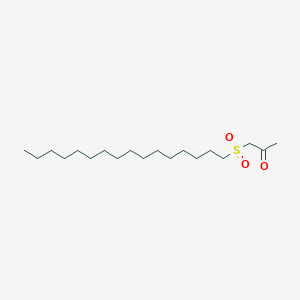
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)

